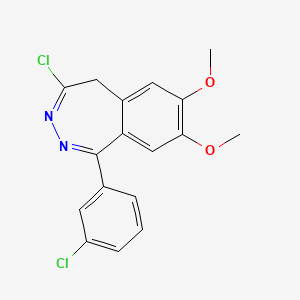
4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of chloro and methoxy substituents on the benzodiazepine core, which may influence its pharmacological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclocondensation reaction involving an aminobenzophenone derivative and a suitable amine. For instance, the reaction of 3-chlorobenzophenone with an appropriate amine under acidic conditions can yield the benzodiazepine core.
Introduction of Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous flow synthesis allows for precise control of reaction conditions and can be used to produce large quantities of the compound with high purity.
化学反应分析
Types of Reactions: 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, methanol with a strong acid catalyst for methoxylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.
科学研究应用
Chemistry: In chemistry, 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be studied for its potential pharmacological effects. Benzodiazepines are known to interact with the central nervous system, and this compound could be investigated for its potential as an anxiolytic, hypnotic, or anticonvulsant agent.
Medicine: In medicine, the compound may have potential therapeutic applications. Its pharmacological profile could be evaluated in preclinical and clinical studies to determine its efficacy and safety for treating conditions such as anxiety, insomnia, or epilepsy.
Industry: In the pharmaceutical industry, this compound could be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties make it a valuable starting material for the production of various benzodiazepine derivatives.
作用机制
The mechanism of action of 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine is likely similar to that of other benzodiazepines. Benzodiazepines exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. As a result, neuronal excitability is reduced, producing anxiolytic, sedative, and anticonvulsant effects.
相似化合物的比较
Diazepam: A widely used benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.
Clonazepam: Known for its potent anticonvulsant effects and used in the treatment of epilepsy.
Lorazepam: Commonly prescribed for anxiety disorders and has a relatively short duration of action.
Uniqueness: 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of chloro and methoxy groups could influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.
属性
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-22-14-7-11-8-16(19)20-21-17(13(11)9-15(14)23-2)10-4-3-5-12(18)6-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCDMJFYNZRTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

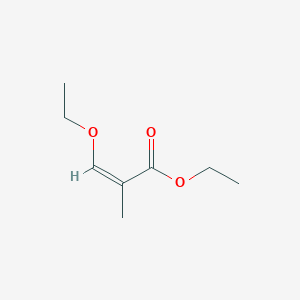
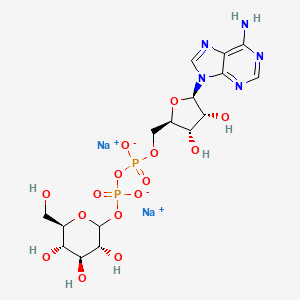
![acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B8122912.png)
![Methyl (1S,4aS,6S,7R,7aS)-6,7-dihydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8122915.png)
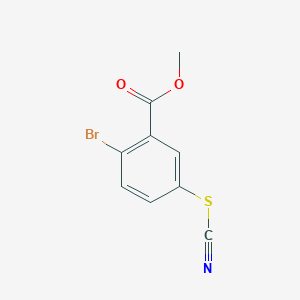
![(2S)-3-[4-(2,2-dimethylpropanoyloxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8122935.png)

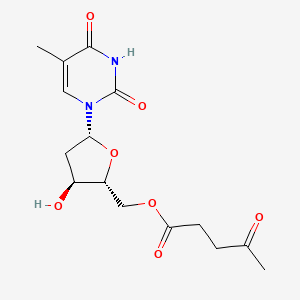
![1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B8122965.png)
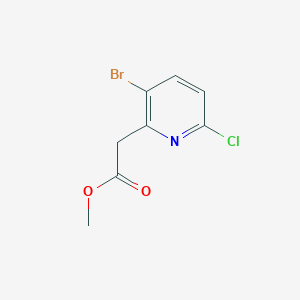
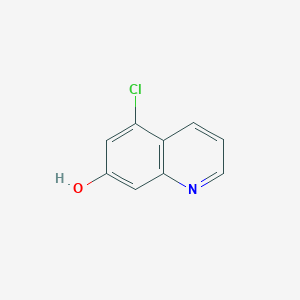
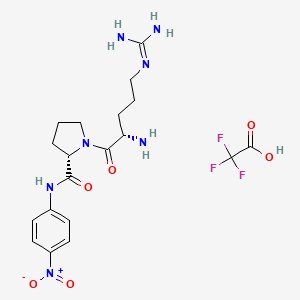
![[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-4-phenylmethoxy-2-(phenylmethoxymethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B8122990.png)
